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molecular formula C14H10O2 B8515931 2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)- CAS No. 120552-88-7

2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)-

Cat. No. B8515931
M. Wt: 210.23 g/mol
InChI Key: YKVBOJPUYBYFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04772755

Procedure details

A suspension of potassium bis(trimethylsilyl)amide (1.95 g, 0.0098 mole) in 20 mL of dry THF was treated with phenylacetylene (0.92 g, 0.009 mole). A flocculant white precipitate formed immediately. Benzoquinone (0.97 g, 0.009 mole) was dissolved in dry THF (10 mL) and cooled to -78° C. The potassium phenylacetylide generated above was added dropwise over a period of about 10 min. The reaction was stirred an additional 10 min, quenched by adding saturated ammonium chloride solution (20 mL) and allowed to warm to RT. The mixture was diluted with saturated ammonium chloride solution, extracted with ether and filtered to remove a flocculant dark brown precipitate. The phases were separated and the aqueous phase extracted with additional ether. The combined ether extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flask chromatography on silica gel using 4:1 hexane/EtOAc as the eluent and the fractions containing the title product were combined and concentrated in vacuo to yield 0.27 g (14%).
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
potassium phenylacetylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:11]1([C:17]#[CH:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:19]1(=[O:26])[CH:24]=[CH:23][C:22](=[O:25])[CH:21]=[CH:20]1>C1COCC1>[OH:25][C:22]1([C:18]#[C:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:23]=[CH:24][C:19](=[O:26])[CH:20]=[CH:21]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.97 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
potassium phenylacetylide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred an additional 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flocculant white precipitate formed immediately
ADDITION
Type
ADDITION
Details
above was added dropwise over a period of about 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding saturated ammonium chloride solution (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
ADDITION
Type
ADDITION
Details
The mixture was diluted with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a flocculant dark brown precipitate
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with additional ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flask chromatography on silica gel using 4:1 hexane/EtOAc as the eluent
ADDITION
Type
ADDITION
Details
the fractions containing the title product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 0.27 g (14%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC1(C=CC(C=C1)=O)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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